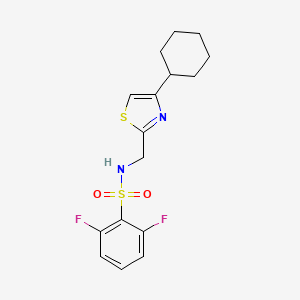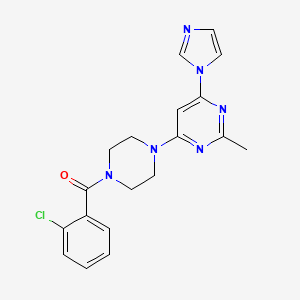
N-((4-Cyclohexylthiazol-2-yl)methyl)-2,6-Difluorbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-cyclohexylthiazol-2-yl)methyl)-2,6-difluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the thiazole ring and the sulfonamide group in its structure contributes to its unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
N-((4-cyclohexylthiazol-2-yl)methyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-2,6-difluorobenzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.
Attachment of the Benzene Sulfonamide Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-cyclohexylthiazol-2-yl)methyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring and the benzene sulfonamide group.
Reduction: Reduced forms of the thiazole ring and the benzene sulfonamide group.
Substitution: Substituted derivatives at the sulfonamide group.
Wirkmechanismus
The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The thiazole ring and the sulfonamide group are known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole ring structure and exhibits antimicrobial and antiproliferative activities.
2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone: This compound has a similar thiazole ring and is studied for its antimicrobial properties.
Uniqueness
N-((4-cyclohexylthiazol-2-yl)methyl)-2,6-difluorobenzenesulfonamide is unique due to the presence of the cyclohexyl group and the difluorobenzenesulfonamide moiety, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2S2/c17-12-7-4-8-13(18)16(12)24(21,22)19-9-15-20-14(10-23-15)11-5-2-1-3-6-11/h4,7-8,10-11,19H,1-3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVCXBGMQXUBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,4,5-trifluoro-3-methoxybenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2502013.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)
![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)
![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2502017.png)
![N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2502018.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2502019.png)

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)
![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

![2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2502030.png)
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)
![N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2502032.png)
